REACTION_CXSMILES
|
Cl.[CH2:2]([O:9][C:10]1[CH:16]=[CH:15][C:13](N)=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N([O-])=O.[Na+].[CH:21](=[O:27])[C:22]1[O:26][CH:25]=[CH:24][CH:23]=1>O.Cl>[CH2:2]([O:9][C:10]1[CH:16]=[CH:15][C:13]([C:25]2[O:26][C:22]([CH:21]=[O:27])=[CH:23][CH:24]=2)=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir further for an additional 45 minutes while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed on a steam bath for 11/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled down to 0°-5°
|
Type
|
CUSTOM
|
Details
|
at 4°-7°
|
Type
|
CUSTOM
|
Details
|
gradually rose to 10°
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to separate after 2 days
|
Duration
|
2 d
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
STIRRING
|
Details
|
to stir for an additional 4 days while more solid
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
CUSTOM
|
Details
|
triturated with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
recrystallizations from hot cyclohexane
|
Type
|
CUSTOM
|
Details
|
gave 48.5 g (17.5%)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=CC=C(O1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |